molecular formula C16H21N3O4S B2495711 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 346727-22-8

3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2495711
CAS RN: 346727-22-8
M. Wt: 351.42
InChI Key: COYVXKSOAQHVGN-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiadiazolobenzamide derivatives, including those related to 3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, involves cyclization reactions of thioxothiourea to produce novel compounds. These compounds are characterized using spectroscopic methods and X-ray crystallography, providing insights into their structural properties. Complexation with metals such as Ni and Pd has been explored, leading to the generation of complexes that are analyzed through various spectroscopic techniques and theoretical calculations to predict their structures (Adhami et al., 2012).

Anticancer Activity

Research into benzamide derivatives with a thiadiazole scaffold has demonstrated significant anticancer potential. Novel Schiff’s bases synthesized under microwave irradiation have shown promising in vitro anticancer activity against various human cancer cell lines. The study indicates the relevance of these compounds in the development of new anticancer agents, with some derivatives showing activity comparable to or exceeding that of standard drugs. Molecular docking studies suggest mechanisms of action, while ADMET predictions support their oral drug-like properties (Tiwari et al., 2017).

Supramolecular Gelators

The role of methyl functionality and S⋯O interaction in gelation behavior has been explored through the synthesis of N-(thiazol-2-yl) benzamide derivatives. Some derivatives exhibit gelation towards ethanol/water and methanol/water mixtures, highlighting their potential in materials science for creating stable gels with low minimum gelator concentration. The study provides insights into the impact of non-covalent interactions on gelation behavior, utilizing a crystal engineering approach (Yadav & Ballabh, 2020).

Molecular Aggregation and Fluorescence

Spectroscopic and theoretical studies on certain bio-active compounds related to this compound have focused on their fluorescence effects. Investigations into molecular aggregation and the position of the amino group have demonstrated significant effects on fluorescence, with findings relevant to bio-imaging and sensor development. The studies involve aqueous solutions at various pH levels, showing dual fluorescence or distinct fluorescence emissions, influenced by factors such as concentration changes and charge transfer effects (Matwijczuk et al., 2018).

properties

IUPAC Name

3,4,5-triethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-21-12-8-11(9-13(22-6-2)14(12)23-7-3)15(20)17-16-19-18-10(4)24-16/h8-9H,5-7H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVXKSOAQHVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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